5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine
Description
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine is a complex organic compound with a diverse range of applications in scientific research This compound is notable for its unique structure, which includes a cyano group, a methyl group, diphenyl groups, a sulfanyl group, and a dihydropyridine ring
Properties
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS.C5H11NO/c1-13-17(19(24)23-15-10-6-3-7-11-15)18(14-8-4-2-5-9-14)16(12-21)20(25)22-13;1-6-2-4-7-5-3-6/h2-11,18,22,25H,1H3,(H,23,24);2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKQTPFVTJVJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3.CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The dihydropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted dihydropyridine derivatives. These products can have different properties and applications depending on the specific reaction and conditions used.
Scientific Research Applications
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine has several scientific research applications:
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups can participate in various biochemical reactions, affecting enzyme activity and cellular processes. The dihydropyridine ring is known to interact with calcium channels, influencing cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide
- 1,4-Dihydropyridine derivatives
Uniqueness
5-cyano-2-methyl-N,4-diphenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide;4-methylmorpholine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and sulfanyl groups, along with the dihydropyridine ring, makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
